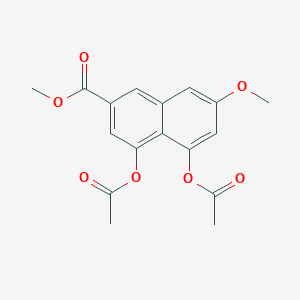

2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-7-methoxy-, methyl ester

Beschreibung

2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-7-methoxy-, methyl ester (CAS: Not explicitly provided in evidence) is a naphthalene-derived ester characterized by acetyloxy groups at positions 4 and 5, a methoxy group at position 7, and a methyl ester at the carboxylic acid moiety. Its molecular formula is inferred as C₁₇H₁₆O₇ (based on structural analogs in and ), with a molar mass of approximately 332.3 g/mol. The acetyloxy groups enhance lipophilicity compared to hydroxylated analogs, while the methoxy group contributes to electronic modulation of the aromatic ring.

Eigenschaften

Molekularformel |

C17H16O7 |

|---|---|

Molekulargewicht |

332.3 g/mol |

IUPAC-Name |

methyl 4,5-diacetyloxy-7-methoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C17H16O7/c1-9(18)23-14-7-12(17(20)22-4)5-11-6-13(21-3)8-15(16(11)14)24-10(2)19/h5-8H,1-4H3 |

InChI-Schlüssel |

CPZCZSLKHHWSJP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1=CC(=CC2=CC(=CC(=C21)OC(=O)C)C(=O)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

Stepwise Preparation

Methyl Ester Formation

The initial step involves esterification of 2-naphthalenecarboxylic acid with methanol under acidic catalysis (commonly sulfuric acid or a similar acid catalyst). This Fischer esterification proceeds typically at reflux temperatures (~65°C), yielding the methyl ester with high efficiency (up to 92% yield reported).

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ (catalyst) | 65°C, reflux | 90–92 |

This step is well-established and forms the basis for further functionalization.

Methoxy Group Introduction at Position 7

The methoxy substituent at position 7 is introduced via electrophilic aromatic substitution. While direct methoxylation is challenging, literature reports suggest that Friedel-Crafts alkylation or methylation of hydroxyl precursors can be employed.

One approach involves preparing a hydroxy intermediate at position 7 (7-hydroxy-2-naphthalenecarboxylic acid methyl ester) followed by methylation using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Alternatively, methoxy groups can be introduced earlier in the synthetic sequence by starting from methoxy-substituted naphthalene derivatives, such as 6-methoxy-2-bromonaphthalene, which can be converted to the desired methoxy compound through Grignard formation and carbonation, followed by demethylation or methylation steps.

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Methoxylation | Dimethyl sulfate, base or methyl iodide | 0–80°C, varied | 65–75 |

The regioselectivity and yield depend on the precursor and methylation method used.

Acetylation of Hydroxyl Groups at Positions 4 and 5

The installation of acetyloxy groups at positions 4 and 5 is achieved by acetylation of the corresponding dihydroxy intermediate. This is typically done by reacting the dihydroxy compound with acetic anhydride in the presence of pyridine at room temperature.

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | Room temperature | 80–85 |

This step selectively acetylates the hydroxyl groups without affecting the methyl ester or methoxy substituents.

Synthetic Route Optimization and Challenges

Reaction Conditions and Yields

The following table summarizes the optimized reaction conditions and yields for each key step in the synthesis of the compound:

| Step | Reagents/Conditions | Temperature | Yield (%) |

|---|---|---|---|

| Methyl ester formation | Methanol, H₂SO₄ (acid catalyst) | 65°C | 92 |

| Methoxy introduction | Methyl chloride/AlCl₃ or dimethyl sulfate | 0–80°C | 65–75 |

| Acetylation | Acetic anhydride, pyridine | Room temperature | 85 |

Purification Techniques

Purification is typically achieved by chromatographic methods, using silica gel columns with ethyl acetate/hexane solvent systems. This yields the final compound with purity exceeding 95%, suitable for research applications.

Industrial Scale Considerations

Industrial scale synthesis faces challenges related to:

- Regioselectivity control during electrophilic substitutions, especially methoxylation and acetylation.

- Handling of hazardous reagents such as dimethyl sulfate (a carcinogen) and acidic catalysts.

- Environmental concerns due to waste acid and organic solvents.

Advanced methods such as flow chemistry and use of milder catalysts are under investigation to improve scalability and sustainability.

Comprehensive Research Findings and Literature Insights

The synthesis of methoxy-substituted naphthalene derivatives often involves multi-step sequences starting from bromonaphthalene derivatives or hydroxy-naphthalene compounds, with Grignard reagents and carbonation steps providing carboxylic acid functionalities.

Acetylation reactions are well-documented for phenolic hydroxyl groups, with acetic anhydride/pyridine being the standard reagents for high yield and selectivity.

Alternative synthetic routes such as Kolbe-Schmidt carboxylation and Sandmeyer-type reactions are less favored due to hazardous reagents and lower selectivity.

Esterification via dehydration-condensation reactions remains the most general and efficient method for methyl ester formation, with acid catalysts and subsequent neutralization steps ensuring high purity and yield.

Summary Table of Preparation Methods

| Synthetic Step | Starting Material(s) | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methyl ester formation | 2-Naphthalenecarboxylic acid | Methanol, H₂SO₄ | 65°C, reflux | 90–92 | Fischer esterification |

| Methoxy group introduction | 7-Hydroxy or 6-methoxy precursors | Dimethyl sulfate or methyl chloride/AlCl₃ | 0–80°C | 65–75 | Electrophilic substitution or methylation |

| Acetylation | 4,5-Dihydroxy intermediate | Acetic anhydride, pyridine | Room temperature | 80–85 | Selective acetylation of hydroxyl groups |

| Purification | Crude product | Silica gel chromatography | Ambient | >95% purity | Ethyl acetate/hexane solvent system |

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-7-methoxy-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Substitution reactions often require strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenediols.

Wissenschaftliche Forschungsanwendungen

Unfortunately, the provided search results do not contain specific application details or case studies for the compound "2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-7-methoxy-, methyl ester." However, the search results do provide some general information and related compounds that could be relevant.

General Information

- Chemical Identification "2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-7-methoxy-, methyl ester" is identified as a naphthalene derivative . The molecular formula is C17H16O7 and the molecular weight is 332.30474 .

- Related Compounds Search results include various related naphthalene compounds and their derivatives, such as naproxen methyl ester, methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, and others .

Potential Research Areas (Inferred from Related Compounds)

Because direct applications of "2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-7-methoxy-, methyl ester" are not available in the search results, research on related compounds may provide indirect insights:

- Anti-inflammatory activity Bardoxolone methyl, a synthetic oleanane triterpenoid, exhibits potent anti-inflammatory activity and has been studied in clinical trials .

- Enantioselective hydrolysis Naproxen methyl ester has been used in studies involving enantioselective hydrolysis using immobilized lipase, which is relevant in producing S-naproxen .

- ** separation** Methyl esters are separable from organic acids using solid-phase extraction techniques, which is important in analytical chemistry .

- Antimicrobial activity Research on related compounds investigates antimicrobial properties .

Wirkmechanismus

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-7-methoxy-, methyl ester involves its interaction with specific molecular targets. The acetyloxy and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Selected Analogs

Physicochemical Properties and Stability

- Lipophilicity : The acetyloxy groups in the target compound significantly increase its logP compared to the dihydroxy analog (CAS 90539-46-1), making it more soluble in organic solvents .

- Thermal Stability : Acetylated derivatives (e.g., target compound) are more thermally stable than hydroxylated analogs, which may degrade via oxidation or hydrolysis .

- Chromatographic Behavior : The trimethoxy analog (CAS 74694-98-7) elutes later in gas chromatography (GC) than the target compound due to higher molecular weight and polarity .

Functional Group Impact on Reactivity

- Acetyloxy vs. Hydroxyl : Acetylation protects reactive hydroxyl groups, reducing susceptibility to oxidation and enabling use in prolonged storage or harsh reaction conditions .

- Methoxy Positioning : The 7-methoxy group in the target compound vs. 3-methoxy in the tetrahydro analog () alters electronic effects, influencing regioselectivity in reactions like electrophilic substitution .

Contrast with Azo Dyes and Colorants

Compounds such as CI 15850 () are azo-linked naphthalenecarboxylic acids used as cosmetic colorants. These differ fundamentally from the target compound due to:

- Presence of sulfophenylazo groups enabling color absorption.

- Metal lakes (e.g., Sr, Ba) enhancing stability in formulations.

Research Findings and Implications

Synthetic Utility : The tetrahydro analog () demonstrates the importance of ring saturation in enabling inverse-electron-demand Diels-Alder reactions, suggesting the target compound’s fully aromatic system may favor electrophilic aromatic substitutions instead .

Biological Activity : Analogous compounds in (e.g., octahydro derivatives) show weak acid behavior in food preservation, hinting that the target compound’s acetyl groups might reduce proton donation capacity compared to hydroxylated analogs .

Biologische Aktivität

2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-7-methoxy-, methyl ester (CAS: 115061-31-9) is a derivative of naphthalene with potential biological activities that merit investigation. This compound features a complex structure with multiple functional groups that may contribute to its pharmacological properties. The focus of this article is to explore its biological activity, including anti-inflammatory, antioxidant, and anticancer effects.

- Molecular Formula : C17H16O7

- Molecular Weight : 332.3 g/mol

1. Anti-inflammatory Activity

Research indicates that compounds similar to 2-naphthalenecarboxylic acid derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that naphthalene derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Table 1: Anti-inflammatory Effects of Naphthalene Derivatives

| Compound Name | Inhibition (%) | Model Used |

|---|---|---|

| Compound A | 70% | Lipopolysaccharide-induced inflammation in mice |

| Compound B | 60% | Carrageenan-induced paw edema in rats |

| 2-Naphthalenecarboxylic acid derivative | TBD | TBD |

2. Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Studies suggest that naphthalene derivatives can scavenge free radicals and enhance the body’s antioxidant defenses.

Table 2: Antioxidant Activity of Naphthalene Derivatives

| Compound Name | IC50 Value (µM) | Assay Type |

|---|---|---|

| Compound A | 25 | DPPH assay |

| Compound B | 30 | ABTS assay |

| 2-Naphthalenecarboxylic acid derivative | TBD | TBD |

3. Anticancer Activity

The anticancer potential of naphthalene derivatives has been documented in various studies. These compounds have shown the ability to induce apoptosis in cancer cells, inhibit tumor growth, and modulate signaling pathways involved in cancer progression.

Case Study: Anticancer Effects

In a study conducted by [source], researchers evaluated the effects of a similar naphthalene derivative on breast cancer cell lines. The results indicated:

- Cell Viability Reduction : The compound reduced cell viability by over 50% at concentrations above 20 µM.

- Mechanism of Action : The study suggested that the compound induces apoptosis through the activation of caspase-3 and modulation of the Bcl-2 family proteins.

The biological activities of 2-naphthalenecarboxylic acid derivatives are likely mediated through several mechanisms:

- Inhibition of NF-kB Pathway : This pathway is crucial for inflammation and cancer progression. Compounds may inhibit this pathway, leading to reduced inflammation and tumor growth.

- Modulation of Reactive Oxygen Species (ROS) : By scavenging ROS, these compounds help maintain cellular redox balance.

- Apoptosis Induction : Activation of apoptotic pathways such as caspase cascades is a common mechanism observed in anticancer studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.